molecular formula C43H42ClFN4O10S3 B12425954 Lapatinib-d7 (ditosylate)

Lapatinib-d7 (ditosylate)

Cat. No.: B12425954
M. Wt: 932.5 g/mol
InChI Key: UWYXLGUQQFPJRI-HLZLAKKYSA-N
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Description

Lapatinib-d7 (ditosylate) is a deuterated form of lapatinib, a dual tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the proliferation of cancer cells . The deuterated version, Lapatinib-d7, is used in research to study the pharmacokinetics and metabolism of lapatinib due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lapatinib-d7 (ditosylate) involves the incorporation of deuterium atoms into the lapatinib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dimethylformamide and acetonitrile in an improved crystallization procedure .

Industrial Production Methods

Industrial production of Lapatinib-d7 (ditosylate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lapatinib-d7 (ditosylate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Lapatinib-d7 (ditosylate) is widely used in scientific research for various applications, including:

Mechanism of Action

Lapatinib-d7 (ditosylate) exerts its effects by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Trastuzumab: A monoclonal antibody targeting HER2.

    Gefitinib: An EGFR tyrosine kinase inhibitor.

    Erlotinib: Another EGFR tyrosine kinase inhibitor.

Uniqueness of Lapatinib-d7 (ditosylate)

Lapatinib-d7 (ditosylate) is unique due to its dual inhibition of both EGFR and HER2, making it effective against cancers that overexpress these receptors. Additionally, the deuterated form provides advantages in pharmacokinetic studies by offering more stable isotope labeling, which helps in tracking the drug’s metabolism and distribution more accurately .

Properties

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

932.5 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;;

InChI Key

UWYXLGUQQFPJRI-HLZLAKKYSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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